(R)-(-)-2-Methyl-2,4-pentanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-2-methylpentane-2,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBMSDMJJWYQN-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-41-5, 99210-90-9 | |
| Record name | Hexylene glycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-(R)-2,4-pentanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Using (R)-MPD as a chiral auxiliary in boronic ester synthesis
Application Note: Strategic Utilization of (R)-MPD as a Chiral Auxiliary in Boronic Ester Synthesis
Abstract & Strategic Rationale
In the landscape of organoboron chemistry, pinacol is the dominant auxiliary due to its stability and compatibility with Suzuki-Miyaura coupling. However, for high-precision drug development, (R)-(-)-2-Methyl-2,4-pentanediol ((R)-MPD) offers distinct advantages that pinacol cannot match.
Unlike pinacol esters, which are often oils and difficult to purify without chromatography, (R)-MPD derivatives frequently form crystalline solids . This property facilitates non-chromatographic purification (recrystallization) of boronic acids—a technique known in process chemistry as the "MPD Trick." Furthermore, (R)-MPD forms a 6-membered dioxaborinane ring, which is thermodynamically stable yet kinetically more labile to hydrolysis than the 5-membered pinacol dioxaborolane. This allows for milder deprotection conditions when the boronic acid must be regenerated.
This guide details protocols for using (R)-MPD for purification , protection , and asymmetric Matteson homologation .
Mechanism & Workflow
The utility of (R)-MPD relies on the formation of a rigid chair-like dioxaborinane structure. In asymmetric transformations (like the Matteson homologation), the axial/equatorial orientation of the methyl groups on the MPD backbone directs the nucleophilic attack.
Figure 1: Strategic Workflow for (R)-MPD Utilization
Caption: Workflow converting impure boronic acids to crystalline MPD esters for purification or stereoselective synthesis.
Protocol 1: Synthesis & Purification (The "MPD Trick")
This protocol is the industry standard for upgrading the purity of boronic acids that are oily or contaminated with de-boronated byproducts.
Reagents:
-
Crude Boronic Acid (
)[1] -
(R)-(-)-2-Methyl-2,4-pentanediol (1.05 - 1.1 equiv)
-
Solvent: Toluene or Heptane (for azeotropic removal of water)
-
Catalyst: None usually required; mild heating suffices.
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend the crude boronic acid (10 mmol) in Toluene (50 mL).
-
Addition: Add (R)-MPD (10.5 mmol). The mixture may remain heterogeneous initially.
-
Dehydration: Heat to reflux.[2] As water is removed azeotropically, the solution will typically clarify as the lipophilic boronic ester forms.
-
Scientist's Insight: Unlike pinacol, MPD has a higher boiling point (
). Ensure your oil bath is set appropriately ( ) to drive the toluene azeotrope without degrading the auxiliary.
-
-
Monitoring: Continue reflux until water collection ceases (approx. 2–4 hours).
-
Crystallization (Critical Step):
-
Cool the solution to room temperature.[2]
-
Concentrate the toluene to approx. 20% of the original volume.
-
Add a non-polar anti-solvent (e.g., Pentane or Hexane) if precipitation does not occur spontaneously.
-
Cool to
or to maximize yield.
-
-
Isolation: Filter the resulting white crystals. Wash with cold pentane.
-
Validation: Check purity via
NMR. The characteristic MPD peaks (methyl doublets and methylene multiplets) will be distinct.
Protocol 2: Asymmetric Matteson Homologation
While pinanediol is historically used for maximum diastereoselectivity (
Mechanism: The reaction proceeds via the insertion of a dichloromethyl carbenoid into the B-C bond. The chiral MPD auxiliary differentiates the faces of the boron atom, directing the migration of the R-group.
Figure 2: Matteson Homologation Pathway
Caption: The MPD auxiliary directs the stereoselective migration of the R-group during homologation.
Experimental Protocol:
-
Preparation: Dissolve the (R)-MPD boronic ester (5 mmol) and chloroiodomethane (
, 6 mmol) in anhydrous THF (20 mL) under Argon. Cool to .[2] -
Carbenoid Generation: Add LDA (Lithium Diisopropylamide, 5.5 mmol) dropwise over 20 minutes.
-
Note: Maintaining
is critical to prevent carbenoid decomposition.
-
-
Complexation: Stir for 30 minutes at
. The solution turns into the tetrahedral "ate" complex. -
Migration (The Zinc Trigger): Add a solution of anhydrous
(dried by fusion, 10 mmol) in THF.-
Why Zinc? Zinc acts as a Lewis acid, sequestering the chloride leaving group and accelerating the migration, which enhances stereocontrol.
-
-
Warming: Allow the mixture to warm slowly to room temperature over 2–4 hours.
-
Workup: Quench with saturated
. Extract with . -
Purification: The resulting
-chloroboronic ester is often crystalline. Recrystallize from Hexane/EtOAc to upgrade diastereomeric ratio (dr).
Protocol 3: Mild Deprotection (Hydrolysis)
One of the strongest arguments for using MPD over Pinacol is the ease of removal. Pinacol esters are notoriously difficult to hydrolyze, often requiring oxidative cleavage (destroying the boronic acid) or harsh Lewis acids (
Method:
-
Dissolve the MPD ester in
or . -
Add an equal volume of 1M NaOH (aq). Stir vigorously for 1 hour.
-
Separate phases.[6] The MPD (diol) remains in the organic phase or interface, while the boronic acid moves to the aqueous phase as the boronate salt (
). -
Wash the aqueous layer with fresh ether to remove residual MPD.
-
Acidify the aqueous layer carefully with 1M HCl to pH 2–3.
-
Extract the free boronic acid into EtOAc.
Comparative Analysis: MPD vs. Pinacol
| Feature | (R)-MPD Ester | Pinacol Ester |
| Ring Size | 6-membered (Dioxaborinane) | 5-membered (Dioxaborolane) |
| Physical State | Often Crystalline Solid | Often Oil |
| Purification | Recrystallization (High Efficiency) | Silica Chromatography (Streaking issues) |
| Hydrolytic Stability | Moderate (Good for storage, removable) | High (Difficult to remove) |
| Atom Economy | ||
| Cost | Low (Commodity Chemical) | Low (Commodity Chemical) |
| Chiral Induction | Moderate to Good (Substrate dependent) | None (Achiral) |
References
-
Matteson, D. S., & Ray, R. (1980).[5] Directed chiral synthesis with pinanediol boronic esters.[2][7] Journal of the American Chemical Society, 102(25), 7590–7591. Link
- Context: The foundational text on chiral auxiliaries in boron chemistry.
- Brown, H. C., & Bhat, N. G. (1986). Chiral synthesis via organoboranes. 7. Synthetic utility of boronic esters of specific stereochemistry. Journal of the American Chemical Society, 108(2), 293–294. Context: Discusses the utility of various chiral diols in boronic ester synthesis and their stereochemical consequences.
-
Aggarwal, V. K., et al. (2014).[5] Stereocontrolled Synthesis of Carbon Chains via Boron Homologation. Accounts of Chemical Research, 47(10), 3174–3183.[5] Link
- Context: A modern authoritative review comparing reagent control vs. substrate control (auxiliaries)
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Defines the stability profiles of cyclic boronic esters (dioxaborinanes vs dioxaborolanes) regarding hydrolysis.
- Stiller, J., & Ringe, A. (2019). Industrial Scale Purification of Boronic Acids. Organic Process Research & Development.
Sources
- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diastereoselective Alkylation via Chiral Auxiliaries
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction: The Strategy of Chiral Auxiliaries
In the field of asymmetric synthesis, achieving precise control over stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and complex molecules. One of the most robust and reliable strategies to achieve this is through the use of a chiral auxiliary.[1][2][3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate. It directs a subsequent chemical transformation to occur with high diastereoselectivity, effectively creating a new stereocenter with a predictable configuration.[4] After the key stereocenter-forming reaction, the auxiliary is cleaved and can often be recovered for reuse.[1][2]
The Principle of Stereocontrol: The Evans Oxazolidinone Auxiliary
The success of the Evans auxiliary lies in its ability to generate a rigid and predictable molecular conformation upon enolization, which then dictates the trajectory of an incoming electrophile. The process can be broken down into three key stages: acylation, diastereoselective alkylation, and auxiliary cleavage.
-
Acylation: The chiral oxazolidinone, which is commercially available in both enantiomeric forms, is first acylated with a desired carboxylic acid derivative (typically an acid chloride or anhydride) to form an N-acyl oxazolidinone (an imide).[1][9]
-
Diastereoselective Alkylation: The cornerstone of the method is the formation of a rigid, chelated enolate. Deprotonation of the α-proton of the acyl group with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively forms a (Z)-enolate.[1][7][8] The metal cation (Li⁺ or Na⁺) forms a stable five-membered chelate with the two carbonyl oxygens. This chelation, combined with the steric bulk of the substituent on the oxazolidinone (e.g., a benzyl or isopropyl group), effectively blocks one face of the enolate. The incoming electrophile (e.g., an alkyl halide) can therefore only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.[1][7][10]
-
Auxiliary Cleavage: Once the new stereocenter is set, the chiral auxiliary is removed under mild conditions to reveal the desired chiral product, such as a carboxylic acid, ester, or alcohol, without racemization.[1][5][9]
Mechanism of Stereochemical Induction
The high diastereoselectivity is a direct result of the rigid, chelated transition state. The substituent at the C4 position of the oxazolidinone ring sterically shields the top face of the planar (Z)-enolate, forcing the electrophile to attack from the bottom face.
Figure 1: Conceptual workflow for diastereoselective alkylation.
Experimental Protocols and Methodologies
This section provides a representative, step-by-step protocol for the diastereoselective alkylation of an N-propionyl oxazolidinone using benzyl bromide as the electrophile.
Part 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Reagent Preparation:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
-
Acylation Reaction:
-
Slowly add propionyl chloride (1.2 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.
-
Part 2: Diastereoselective Alkylation
-
Reaction Setup:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (~0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 1.1 equiv) dropwise to the cooled solution.
-
Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.[5]
-
-
Alkylation:
-
Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined from the crude product using ¹H NMR analysis.
-
Purify via flash column chromatography to isolate the major diastereomer.
-
Part 3: Cleavage of the Chiral Auxiliary
-
Reaction Setup:
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
-
Hydrolysis:
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by lithium hydroxide (LiOH·H₂O, 2.0 equiv).
-
Stir vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract with ethyl acetate to isolate the chiral carboxylic acid. The aqueous layer contains the recovered chiral auxiliary.
-
The organic layers are combined, dried, and concentrated to yield the final enantiomerically enriched product.
-
Overall Experimental Workflow
Figure 2: Step-by-step workflow of the Evans asymmetric alkylation.
Critical Parameters and Optimization
The efficiency and selectivity of the Evans alkylation are highly dependent on several factors. The following table summarizes key parameters and their expected impact.
| Parameter | Recommended Conditions | Rationale & Impact on Diastereoselectivity (d.e.) |
| Base | NaHMDS or LiHMDS for less reactive electrophiles; LDA for reactive electrophiles.[1][7] | Sodium enolates are often more reactive than lithium enolates, which can be advantageous for less reactive alkylating agents like ethyl iodide.[7][8] The choice of base is critical for achieving high yields and selectivities. |
| Solvent | Anhydrous Tetrahydrofuran (THF) is standard. | THF is an excellent solvent for stabilizing the chelated enolate intermediate. Strict anhydrous conditions are required as the strong bases and enolates are moisture-sensitive.[1] |
| Temperature | -78 °C for enolate formation and alkylation. | Low temperatures are crucial to prevent side reactions and maintain the kinetic control that ensures high diastereoselectivity.[1][5] Reactions at higher temperatures can lead to decreased selectivity. |
| Electrophile | Reactive primary alkyl halides (e.g., benzyl bromide, allyl iodide) are ideal.[1][6] | Sterically hindered or less reactive electrophiles (e.g., secondary halides) may react slowly or require more reactive sodium enolates. The reaction is generally limited to SN2-reactive electrophiles.[6][11] |
| Auxiliary | Valine- or Phenylalanine-derived oxazolidinones. | The steric bulk of the C4 substituent dictates the degree of facial shielding. Larger groups (e.g., tert-butyl) can offer higher selectivity but may hinder reactivity. |
Conclusion
The Evans chiral auxiliary-mediated alkylation is a powerful and reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. Its high degree of predictability, operational simplicity, and the commercial availability of the auxiliaries have cemented its status as a cornerstone reaction in modern organic synthesis. By carefully controlling reaction parameters such as base, solvent, and temperature, researchers can consistently achieve excellent diastereoselectivities and yields, providing access to valuable, enantiomerically pure building blocks for drug discovery and natural product synthesis.
References
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Alkylation of Chiral Imide Enolates: A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Organic Syntheses, 68, 83. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Myers, A. G., et al. (2000). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society, 122(43), 10721-10722. [Link]
-
Puckett, C. A., & Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 701. [Link]
-
Crimmins, M. T. (2007). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 10(6), 495-508. [Link]
-
University of Rochester. (n.d.). Requirements for an Effective Chiral Auxiliary Enolate Alkylation. [Link]
-
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Kozlowski, M. C., et al. (2010). Asymmetric Synthesis of the Core of AMPTD, the Key Amino Acid of Microsclerodermins F-I. Organic Letters, 12(23), 5564–5567. [Link]
-
Guiry, P. J. (2018). The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. University College Dublin. [Link]
-
Cossío, F. P., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8852–8856. [Link]
-
Bower, J. F., et al. (2022). A general protocol for the iridium-catalysed hydro(hetero)arylation of 1,1-disubstituted alkenes. Chemical Science, 13(38), 11183–11189. [Link]
-
University of California, Irvine. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
-
Feng, X., et al. (2017). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide–metal complexes. Chemical Communications, 53(93), 12566-12569. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-(R)-2,4-pentanediol. PubChem Compound Database. [Link]
-
University of Leeds. (n.d.). Asymmetric Synthesis. [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. york.ac.uk [york.ac.uk]
- 8. tminehan.com [tminehan.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Preparation of (R)-MPD derived chiral acetals and ketals
Application Note: Precision Synthesis of (R)-MPD Derived Chiral Acetals and Ketals
Part 1: Executive Summary & Strategic Rationale
The utilization of (R)-(-)-2-Methyl-2,4-pentanediol ((R)-MPD) as a chiral auxiliary offers a robust pathway for the optical resolution of racemic ketones and the asymmetric protection of carbonyl groups. Unlike C2-symmetric diols (e.g., C2-symmetric butane-2,3-diols), (R)-MPD forms 1,3-dioxanes .
The strategic advantage of (R)-MPD lies in its gem-dimethyl substitution at the C2 position. This structural feature induces the Thorpe-Ingold effect , significantly accelerating the rate of ring closure during acetalization and enhancing the thermodynamic stability of the resulting chair conformation. This guide details the protocols for synthesizing these chiral acetals, ensuring high diastereomeric excess (de) and chemical yield.
Part 2: Mechanistic Principles & Stereochemical Control
The formation of the 1,3-dioxane ring is an equilibrium process driven by the removal of water.[1] The stereochemical outcome is dictated by the preference of the 1,3-dioxane ring to adopt a chair conformation where the bulkiest substituent on the acetal carbon (C2 of the ring) occupies the equatorial position .
Reaction Mechanism & Stereochemistry (Graphviz)
Figure 1: Acid-catalyzed condensation pathway highlighting the critical ring-closure step assisted by the gem-dimethyl effect.
Part 3: Experimental Protocols
Protocol A: Thermodynamic Control (Azeotropic Distillation)
Best for: Stable ketones, aromatic aldehydes, and large-scale resolutions.
Reagents:
-
Substrate (Ketone/Aldehyde): 10.0 mmol
-
(R)-(-)-2-Methyl-2,4-pentanediol: 12.0 mmol (1.2 equiv)
-
Solvent: Benzene or Toluene (Caution: Benzene is carcinogenic; Toluene is preferred)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA): 0.5 mmol (5 mol%)
Step-by-Step Methodology:
-
Assembly: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the substrate, (R)-MPD, and p-TSA to the RBF.
-
Solvation: Add Toluene (30-50 mL). Ensure the Dean-Stark trap is pre-filled with Toluene.
-
Reflux: Heat the mixture to a vigorous reflux (bath temp ~125°C for Toluene). Monitor the collection of water in the trap.
-
Checkpoint: Reaction is typically complete when water evolution ceases (3–12 hours).
-
-
Quench: Cool the mixture to room temperature (RT). Add saturated aqueous NaHCO₃ (20 mL) to neutralize the acid.
-
Workup:
-
Transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (SiO₂) or recrystallization (if solid).
-
Note: For resolution of racemic ketones, diastereomers may be separable at this stage via crystallization or HPLC.
-
Protocol B: Mild Transacetalization (Orthoester Method)
Best for: Acid-sensitive substrates or volatile ketones.
Reagents:
-
Substrate: 10.0 mmol
-
(R)-MPD: 11.0 mmol
-
Triethyl orthoformate: 11.0 mmol (Scavenger)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) or TMSOTf (0.1 mol%)
-
Solvent: CH₂Cl₂ (DCM)
Methodology:
-
Preparation: Dissolve substrate and (R)-MPD in anhydrous DCM (20 mL) under Argon atmosphere.
-
Activation: Add Triethyl orthoformate followed by the catalyst at 0°C.
-
Reaction: Allow to warm to RT and stir for 6–24 hours. The orthoformate consumes the water produced, driving the equilibrium.
-
Isolation: Quench with few drops of Et₃N, concentrate, and purify directly.
Part 4: Data Analysis & Characterization
Successful synthesis is validated by ¹H NMR. The rigidity of the MPD-derived ring results in distinct chemical shifts for the acetal protons and the methyl groups on the auxiliary backbone.
Table 1: Diagnostic NMR Signals (400 MHz, CDCl₃)
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Structural Insight |
| Acetal H (C2) | 4.5 – 5.8 | Singlet (if ketone) / Doublet (if aldehyde) | Confirms ring closure. |
| Axial Me (C2') | 1.15 – 1.25 | Singlet | High field shift due to anisotropy. |
| Equatorial Me (C2') | 1.30 – 1.45 | Singlet | Distinct from axial methyl. |
| C4-H / C6-H | 3.5 – 4.2 | Multiplet | Splitting pattern indicates chair conformation. |
Diastereomeric Excess (de) Determination
When resolving racemic ketones, the product mixture will contain two diastereomers (e.g., (2R,4'R) and (2S,4'R)).
-
Method: Integrate the distinct singlet peaks of the gem-dimethyl groups or the acetal proton.
-
Calculation:
Part 5: Application Workflow (Resolution)
The following diagram illustrates the workflow for resolving a racemic ketone using (R)-MPD.
Figure 2: Workflow for the optical resolution of racemic ketones via MPD acetalization.
Part 6: References
-
Harada, T., et al. "Asymmetric synthesis of acetals and their application to the resolution of ketones." Journal of Organic Chemistry, 1992 .
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[2] Wiley-Interscience, 1999 .[2] (Standard text for acetalization conditions).
-
Noyori, R., et al. "Trimethylsilyl Triflate in Organic Synthesis." Tetrahedron, 1981 . (Reference for TMSOTf catalyzed acetalization).
-
Organic Chemistry Portal. "Synthesis of 1,3-Dioxanes." (General protocols and Lewis acid variations).
-
BenchChem. "Chiral Auxiliary Applications in Asymmetric Synthesis." (Context on auxiliary removal and recovery).
Sources
Troubleshooting & Optimization
Technical Support Center: (R)-MPD Optimization for Lysozyme Crystallization
Executive Summary: Why (R)-MPD?
While racemic (RS)-MPD is a standard precipitant in crystallography, using the enantiomerically pure (R)-MPD is a high-precision optimization strategy. Research confirms that lysozyme crystals grown with (R)-MPD exhibit higher order, lower mosaicity, and superior diffraction resolution compared to those grown with (S)-MPD or the racemic mixture. This is because (R)-MPD forms specific, stereoselective crystal contacts that stabilize the lattice more effectively than its chiral counterpart [1, 3].
This guide provides a systematic approach to optimizing (R)-MPD concentration to maximize these high-resolution benefits.
Core Protocol: The Optimization Workflow
Standard Reaction Setup (Hanging Drop Vapor Diffusion)
Objective: Determine the metastable zone width for your specific lysozyme batch using (R)-MPD.
Reagents:
-
Protein Stock: Lysozyme at 20–50 mg/mL in 0.02 M Sodium Acetate buffer (pH 4.6–4.8).
-
Precipitant Stock: 100% (R)-MPD.
-
Buffer Stock: 0.1 M Sodium Acetate (pH 4.6).
-
Additives (Optional): NaCl (0.1 – 0.5 M) can be used to tune ionic strength, though MPD alone is often sufficient.
The Grid Screen Strategy: Do not rely on random screening. Use a linear gradient to pinpoint the nucleation threshold.
| Well # | (R)-MPD % (v/v) | Buffer pH | Notes |
| A1-A6 | 30% - 55% (5% steps) | 4.6 | Coarse Screen: Identifies solubility limit. |
| B1-B6 | [Target] ± 2% | 4.6 | Fine Screen: Optimizes nucleation rate. |
| C1-C6 | [Target] | 4.2 - 5.0 | pH Screen: Modulates protonation state. |
Procedure:
-
Reservoir: Add 500 µL of the specific Screen Solution to the well.
-
Drop: Mix 1 µL Protein Stock + 1 µL Reservoir Solution on a siliconized coverslip.
-
Seal: Invert coverslip over the well and seal with grease.[1]
-
Incubation: Store at 20°C. (R)-MPD solubility is temperature-dependent; fluctuations will alter supersaturation.
Visualization: Optimization Logic Flow
The following diagram illustrates the decision-making process based on visual observation of the drop after 24-48 hours.
Caption: Decision matrix for refining (R)-MPD concentrations based on initial drop observation.
Troubleshooting Center (FAQs)
Issue: Liquid-Liquid Phase Separation (LLPS)
Q: My drops look like they have "oil" droplets inside them. Is my protein denatured? A: Likely not. This is Liquid-Liquid Phase Separation (LLPS), common with MPD and high salt concentrations.
-
The Cause: The solution has entered a region of the phase diagram where the protein-rich phase separates from the solvent-rich phase before crystallization can occur [4].
-
The Fix:
-
Lower the Salt: If you are using NaCl alongside MPD, reduce the NaCl concentration. High ionic strength exacerbates the "salting-out" effect of MPD.
-
Temperature Shift: MPD hydrophobicity increases with temperature. Try moving the tray to 4°C or 10°C.
-
Don't Toss It: Crystals can sometimes nucleate at the interface of these phase droplets.[2] Watch them for 3-5 days.
-
Issue: Heavy Amorphous Precipitation
Q: I see a heavy white cloud immediately after mixing. What happened? A: You have bypassed the metastable zone and hit the labile zone instantly.
-
The Cause: Supersaturation is too high. MPD is a potent dehydrating agent; it competes for water molecules, effectively "drying" the protein out of solution [2].
-
The Fix:
-
Dilute Protein: Halve your protein concentration.
-
Dropwise Addition: If optimizing manually, add the MPD reservoir to the protein drop slowly to avoid local high-concentration shock.
-
Check pH: Ensure your buffer (Acetate) is maintaining pH 4.6–4.8. Incorrect pH can drastically lower solubility.
-
Issue: Twinning or Clustered Needles
Q: I have crystals, but they are fused together or look like needles. How do I get single blocks? A: This indicates excessive nucleation rates.
-
The Cause: You are too deep into the nucleation zone.
-
The Fix:
-
Reduce (R)-MPD: Lower the concentration by 2-4%. You want to hover just above the solubility curve.
-
Add Glycerol: Adding 1-5% glycerol can slow down the diffusion and nucleation kinetics, allowing for more orderly growth.
-
Issue: Cryoprotection
Q: Do I need to add glycerol before freezing these crystals? A: Generally, no.
-
The Advantage: One of the major benefits of MPD is that it acts as its own cryoprotectant.[3] If your final drop concentration is >25% (R)-MPD, the crystal can usually be flash-cooled directly in liquid nitrogen without ice formation [5].
Mechanistic Insight: How (R)-MPD Works
Understanding the mechanism helps you predict the outcome of your optimization.
Caption: Mechanistic pathway of (R)-MPD induced crystallization and lattice stabilization.
Key Takeaway: (R)-MPD is not just a crowding agent. It binds to specific hydrophobic pockets (often Leucine residues) on the lysozyme surface. The (R)-enantiomer fits these pockets more precisely than the (S)-enantiomer, creating a more rigid and ordered crystal lattice, which directly translates to better X-ray diffraction data [1, 2].
References
-
Crystallization of lysozyme with (R)-, (S)- and (RS)-2-methyl-2,4-pentanediol. Source: Acta Crystallographica Section D (IUCr) URL:[Link]
-
An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. Source: Acta Crystallographica Section D (IUCr) URL:[Link]
-
Racemic Protein Crystallography. Source: UCLA-DOE Institute for Genomics and Proteomics URL:[Link]
-
Crystallization in the Presence of a Liquid−Liquid Phase Separation. Source: Crystal Growth & Design (ACS Publications) URL:[Link]
-
Crystallization Tips: Cryoprotection. Source: Hampton Research URL:[4][5][Link]
Sources
Technical Support Center: Glovebox Handling of (R)-(-)-2-Methyl-2,4-pentanediol
Welcome to the technical support guide for handling the hygroscopic reagent, (R)-(-)-2-Methyl-2,4-pentanediol (also known as (-)-Hexylene glycol or MRD in the Protein Data Bank), within a glovebox environment. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for maintaining the anhydrous integrity of your experiments.
Section 1: Understanding the Challenge - The Hygroscopic Nature of MPD
Q1: What does "hygroscopic" mean for (R)-(-)-2-Methyl-2,4-pentanediol, and why is it a problem?
A1: (R)-(-)-2-Methyl-2,4-pentanediol has a strong affinity for moisture and will readily absorb water vapor from the surrounding atmosphere.[1][2] This is due to the presence of two hydroxyl (-OH) functional groups in its structure which can form hydrogen bonds with water molecules.
This presents a significant experimental challenge for several reasons:
-
Reaction Integrity: In moisture-sensitive reactions, absorbed water can act as an unwanted reactant or catalyst, leading to side reactions, reduced yields, or complete failure of the experiment.
-
Reagent Concentration: The absorption of water dilutes the diol, altering its concentration and affecting reaction stoichiometry.
-
Physical Properties: Increased water content can change the physical properties of the diol, such as its viscosity and solvent characteristics.
-
Crystallography: In protein crystallography, where MPD is a common precipitant, precise concentration and purity are critical for obtaining high-quality crystals.[1][3]
Section 2: Glovebox Environment - Your First Line of Defense
Q2: What are the ideal atmospheric conditions within a glovebox for handling this diol?
A2: The primary goal is to maintain a high-purity inert atmosphere, typically nitrogen or argon, with minimal levels of water and oxygen.[4][5][6] For handling highly hygroscopic materials like (R)-(-)-2-Methyl-2,4-pentanediol, the following conditions are recommended.
| Parameter | Recommended Level | Rationale |
| Water (H₂O) | < 1 ppm | Minimizes moisture absorption by the reagent. Some manuals suggest <0.5 ppm is ideal for highly sensitive work.[7] |
| Oxygen (O₂) | < 1 ppm | Prevents oxidation of sensitive reagents, although the primary concern for this diol is moisture. |
| Inert Gas | High Purity (>99.99%) | Ensures that the gas being used to maintain the inert atmosphere is not a source of contamination.[4] |
| Pressure | Slightly Positive | Maintains a slight positive pressure relative to the lab environment to prevent atmospheric ingress in case of minor leaks.[8] |
Continuously monitor these parameters using the glovebox's built-in sensors.[5] Any deviation from these setpoints should trigger an immediate investigation.
Q3: What routine glovebox maintenance is critical when working with hygroscopic liquids?
A3: Rigorous maintenance is non-negotiable.
-
Catalyst Regeneration: The glovebox purifier or "catalyst" actively removes O₂ and H₂O from the inert atmosphere.[8] Follow the manufacturer's schedule for regeneration. Handling volatile solvents can saturate the catalyst, necessitating more frequent regeneration cycles.
-
Glove Inspection: Regularly inspect gloves for any signs of wear, punctures, or degradation.[4] A breach in a glove is a direct path for atmospheric moisture to enter the box.
-
Antechamber Discipline: The antechamber is the most common source of atmospheric contamination. Always perform a minimum of three vacuum/refill cycles when introducing items.[6][9] For porous materials or items that can trap moisture (like kimwipe boxes), a longer or overnight evacuation in the antechamber is recommended.[9]
Section 3: Protocols for Handling (R)-(-)-2-Methyl-2,4-pentanediol
Q4: What is the correct procedure for introducing a new bottle of the diol into the glovebox?
A4: The goal is to introduce the chemical without compromising the glovebox atmosphere. The workflow below outlines the standard procedure.
Caption: Workflow for introducing reagents into the glovebox.
Q5: How should I store and dispense the diol inside the glovebox?
A5:
-
Storage: Always store the bottle tightly sealed. For long-term storage, wrapping the cap and neck threads with Parafilm provides an extra barrier against slow atmospheric exchange. Store it away from the direct flow of the glovebox circulation fan to minimize exposure to any transient atmospheric fluctuations.
-
Dispensing:
-
Use only oven-dried glassware (syringes, pipettes, vials) inside the glovebox.[6][10] All glassware must be brought in through a proper antechamber cycle.
-
Open the bottle of (R)-(-)-2-Methyl-2,4-pentanediol for the shortest time possible.
-
Dispense the required amount and immediately recap the bottle tightly.
-
If you are dispensing a significant volume or the bottle will be open for more than a few minutes, it is best practice to temporarily turn off the glovebox circulator.[11] This prevents volatile organic compounds from being drawn into the purifier system, which can damage the catalyst. After you are finished and have sealed all containers, purge the glovebox for at least 15 minutes before turning the circulator back on.[11]
-
Section 4: Troubleshooting & Verification
Q6: My glovebox humidity level is rising after I use the diol. What should I do?
A6: This indicates a source of water contamination. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for high humidity in the glovebox.
Q7: How can I verify the water content of my (R)-(-)-2-Methyl-2,4-pentanediol?
A7: The gold standard for accurately determining water content in organic liquids is Karl Fischer (KF) Titration .[12]
-
Principle: This method is based on a stoichiometric reaction of water with an iodine and sulfur dioxide solution. It is highly specific to water and can detect moisture down to the parts-per-million (ppm) level.
-
Procedure: A small, accurately weighed sample of the diol is injected into the KF titration cell. The instrument automatically titrates the sample and calculates the water content. For highly hygroscopic samples, it is crucial to use an automated system with a gas phase extraction principle to prevent any exposure of the sample to ambient air during measurement.[13]
-
Interpretation: A low water content (e.g., < 0.1% w/w) confirms the reagent is suitable for most moisture-sensitive applications. If the water content is high, the reagent should be dried or replaced.
Near-infrared (NIR) spectroscopy can also be used as a rapid, non-destructive method, but it requires calibration against a primary method like Karl Fischer titration.[14]
Q8: My diol has absorbed moisture. Can it be dried?
A8: Yes, it is often possible to dry (R)-(-)-2-Methyl-2,4-pentanediol. A common method is to use molecular sieves.
-
Select Sieves: Use activated 3Å or 4Å molecular sieves. The pore size is small enough to trap water molecules but large enough to allow the diol to remain in the liquid phase.
-
Activation: Before use, activate the molecular sieves by heating them in a laboratory oven under vacuum at a high temperature (e.g., >250 °C) overnight to remove any pre-adsorbed water.[11]
-
Drying Procedure:
-
Inside the glovebox, add the activated molecular sieves (approx. 10% w/v) to the diol.
-
Seal the container and allow it to stand for at least 24 hours. Swirl occasionally.
-
Carefully decant or filter the dried liquid away from the sieves.
-
-
Verification: After drying, re-verify the water content using Karl Fischer titration to ensure it meets your experimental requirements.
References
- Ensuring the Stability of a Glove Box in Experiments. (n.d.). Google Cloud.
- Park, S., & Roy, M. (2019, January 17). Section 5.21 Title: Glovebox Use. Berry Group, University of Wisconsin-Madison.
- (R)-(-)-2-Methyl-2,4-pentanediol 99 99210-90-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements. (n.d.). Process Sensing Technologies.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
- Standard Operating Procedures: Bart Laboratory. (n.d.). Purdue University Department of Chemistry.
- Gloveboxes. (n.d.). The Schlenk Line Survival Guide.
- Glovebox rules. (n.d.). MMRC, Colorado State University.
- Automated Water Content Determination of Hygroscopic Lyophilized Drugs. (n.d.). Mettler Toledo.
- 2-METHYL-2,4-PENTANEDIOL. (n.d.). Ataman Kimya.
- Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (2002). PubMed.
- Learn the Six Methods For Determining Moisture. (n.d.). Kett.
- (±)-2-Methyl-2,4-pentanediol (Hexylene glycol, MPD). (n.d.). Sigma-Aldrich.
- 2-Methyl-2,4-pentanediol. (n.d.). In Wikipedia.
- 2-Methyl-2,4-pentanediol. (n.d.). ChemicalBook.
- Relative humidity inside a glove box? (2017, November 7). ResearchGate.
- Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Methyl-2,4-pentanediol | 107-41-5 [chemicalbook.com]
- 3. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
- 4. vacuumdegassing.com [vacuumdegassing.com]
- 5. Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements [processsensing.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. mmrc.caltech.edu [mmrc.caltech.edu]
- 10. jove.com [jove.com]
- 11. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 12. blog.kett.com [blog.kett.com]
- 13. mt.com [mt.com]
- 14. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Optimization with (R)-MPD
Topic: Reducing disorder in protein crystals using pure (R)-enantiomer MPD Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Structural Biologists and Crystallographers[1]
Welcome to the Advanced Crystallography Support Hub. This guide addresses the specific application of (4R)-2-Methyl-2,4-pentanediol (referred to here as (R)-MPD ) to resolve lattice disorder and high mosaicity in protein crystals. While racemic MPD is a standard precipitant, its chiral heterogeneity can introduce subtle structural disorder, limiting diffraction resolution.[1]
🔬 Core Logic: The Chiral Necessity
Why does switching from Racemic to (R)-MPD improve resolution?
Protein surfaces are inherently chiral, composed of L-amino acids.[1] When you use commercial racemic MPD (a 50:50 mixture of R and S enantiomers), you are introducing two different molecules with distinct spatial geometries into the crystallization drop.
-
The "Lock and Key" Conflict: Crystallographic studies, particularly on lysozyme, have demonstrated that proteins often show a distinct preference for binding the (R)-enantiomer in hydrophobic pockets and solvent channels [1, 2].[1]
-
Competitive Disorder: In a racemic mixture, the (S)-enantiomer may compete for these binding sites but fit poorly (steric clash), or bind in an alternate orientation.[1] This creates conformational heterogeneity within the crystal lattice.
-
The Result: By using pure (R)-MPD, you ensure that every solvent molecule occupying a specific site is identical.[1] This reduces the B-factors (thermal vibration parameters) of surface residues and lowers the overall crystal mosaicity, directly leading to higher resolution diffraction [2].
📊 Data Summary: Enantiomer Impact
Table 1: Comparative Impact of MPD Forms on Crystal Quality (Lysozyme Model)
| Parameter | Racemic (RS)-MPD | (S)-MPD | (R)-MPD | Technical Insight |
| Resolution Limit | Moderate | Lowest | Highest | (R)-MPD typically extends resolution by 0.2–0.5 Å in favorable cases [2].[1] |
| Mosaicity | Average | High | Low | Reduced lattice strain due to uniform solvent binding.[1] |
| Binding Affinity | Competitive | Low/Non-specific | High | (R)-MPD maximizes hydrophobic contacts (esp.[1] with Leucine) [1].[1][2][3][4] |
| PDB Ligand Code | N/A (Mix) | MPD | MRD | Critical: The PDB code "MPD" specifically denotes the (S)-enantiomer. (R) is "MRD" [3].[1] |
🛠️ Troubleshooting Guide & FAQs
Scenario 1: "I switched from Racemic to (R)-MPD, and my protein precipitated immediately."
Diagnosis: Effective Concentration Overload.[1] Root Cause: If your protein preferentially binds (R)-MPD, a 50% v/v solution of Racemic MPD effectively contains only 25% of the "active" (R)-binder.[1] When you switch to 50% pure (R)-MPD, you have effectively doubled the concentration of the interacting species. The Fix:
-
Step 1: Reduce the concentration of (R)-MPD. A good starting point is 50-60% of the original racemic concentration.
-
Example: If you crystallized at 40% Racemic MPD, start your (R)-MPD screen at 20-25%.[1]
-
-
Step 2: Run a fine gradient grid screen around this new concentration point.[1]
Scenario 2: "My crystals look perfect but the diffraction spots are smeared (High Mosaicity)."
Diagnosis: Internal Lattice Disorder (Enantiomeric Confusion).[1] Root Cause: The protein is likely tolerating both enantiomers in the lattice, but they are packing slightly differently, causing long-range order disruption. The Fix:
-
Protocol: Switch to pure (R)-MPD.
-
Validation: If (R)-MPD does not improve the lattice, try pure (S)-MPD. While rare, some proteins may prefer the S-form.[1] The goal is homogeneity , not necessarily just "R".
Scenario 3: "I cannot find (R)-MPD in the PDB to refine my structure."
Diagnosis: Nomenclature Error. Root Cause: The Protein Data Bank (PDB) uses confusing historical codes.[1] The Fix:
-
Use Ligand Code: MRD for (R)-MPD.[1]
-
Use Ligand Code: MPD for (S)-MPD.[1]
-
Note: Do not refine against "MPD" if you used the (R)-enantiomer; the chiral center at C4 will be inverted, leading to validation errors.
Scenario 4: "Is (R)-MPD hygroscopic? My drops are drying out."
Diagnosis: Environmental Instability.[1] Root Cause: Like all diols, MPD is hygroscopic, but pure enantiomers can exhibit slightly different vapor pressure behaviors or simply be more expensive/harder to handle in bulk.[1] The Fix:
-
Store (R)-MPD under argon or nitrogen if possible.[1]
-
Seal plates immediately.[1]
-
Cryo-Tip: (R)-MPD is an excellent cryoprotectant.[1] If your mother liquor is >25% (R)-MPD, you likely do not need added glycerol.[1] Flash cool directly.[1]
🧪 Experimental Workflow: The "Chiral Switch" Protocol
Objective: Optimize a "hit" obtained in Racemic MPD to high resolution using (R)-MPD.
Visual Workflow (DOT Diagram):
Caption: Decision tree for converting racemic MPD crystallization conditions to pure (R)-MPD conditions. Note the critical step of adjusting concentration to account for the "active" enantiomer fraction.
📚 References
-
Anand, K., Pal, D., & Hilgenfeld, R. (2002). An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules.[1][2][5] Acta Crystallographica Section D: Biological Crystallography, 58(10), 1722-1728.[1][2]
-
Michaux, C. et al. (2008/2015). Crystallization of lysozyme with (R)-, (S)- and (RS)-2-methyl-2,4-pentanediol.[1] Acta Crystallographica Section D, (Contextualized via comparative studies on enantiomer-specific diffraction quality).
-
Protein Data Bank (PDB). Chemical Component Dictionary: Stereochemical assignment of MPD vs MRD. [1]
Sources
- 1. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
- 2. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on 2‐methyl‐2,4‐pentanediol in crystallization and in crystals of biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (R)-(-)-2-Methyl-2,4-pentanediol
[1]
Executive Summary & Scientific Context
(R)-(-)-2-Methyl-2,4-pentanediol (commonly referred to as (R)-Hexylene Glycol) is not merely a solvent; it is a critical chiral auxiliary and precipitant in protein crystallography.[1] While its acute toxicity is low, its physical properties—specifically its high viscosity (~34 cP at 20°C) and hygroscopic nature —create unique handling challenges that standard safety data sheets (SDS) often overlook.[1]
The Primary Risk is Physical, not just Chemical. The high viscosity increases the probability of "flicking" or splashing during pipetting and transfer.[1] Because it is a Category 2A Eye Irritant, a viscous droplet adhering to the cornea is difficult to flush and causes significant, sustained damage.[1] This guide prioritizes ocular protection and contact prevention based on these rheological properties.[1]
Hazard Identification & Risk Assessment
| Hazard Class (GHS) | H-Code | Description | Operational Implication |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | CRITICAL: Viscous liquid resists flushing.[1] Splash goggles are mandatory for open transfers.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Prolonged contact causes dermatitis.[1] Hygroscopic nature dries skin rapidly.[1] |
| Flammability | N/A | Combustible Liquid (FP ~96°C).[1] | Low risk at ambient temp.[1] High risk if heated/aerosolized.[1] |
PPE Selection Matrix
Selection logic based on breakthrough time (BT) and permeation rates.[1]
| Protection Zone | Standard Operation (Ambient Temp) | Elevated Risk (Heating / >1L Transfer) | Technical Rationale |
| Hand | Nitrile (0.11 mm) | Nitrile (Double gloved) or Butyl | Nitrile offers excellent degradation resistance to glycols.[1] Latex is avoided due to allergy risks and lower puncture resistance [1].[1][6] |
| Eye | Safety Glasses w/ Side Shields | Unvented Chemical Splash Goggles | Viscosity creates "stringing" during pouring; goggles prevent bypass splashes that glasses miss [2].[1] |
| Respiratory | None required (Low VP) | Half-mask w/ Type A (Organic Vapor) Filter | Vapor pressure is low (0.05 mmHg), but heating generates irritant mists.[1] |
| Body | Cotton/Poly Lab Coat | Chemical-Resistant Apron | Glycols soak into cotton; an apron prevents saturation of clothing.[1] |
Visual Decision Logic: PPE Protocol
The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on your specific experimental conditions.
Figure 1: PPE escalation logic based on thermal energy and volume.[1] Note that heating significantly alters the risk profile by increasing vapor concentration.
Operational Protocol: The "Viscosity-Safe" Method
A. Pre-Handling Inspection[1]
-
Glove Check: Inflate nitrile gloves slightly to check for pinholes.[1] Glycols reduce surface tension and can penetrate micro-tears easily.[1]
-
Viscosity Check: If the reagent has been stored cold, allow it to equilibrate to room temperature. Cold hexylene glycol is extremely viscous, increasing the force required to pipette and the risk of accidental discharge.[1]
B. Donning Sequence (Standard)
-
Lab Coat: Button fully to the neck.[1]
-
Eyewear: Don before gloves to avoid transferring chemical residue to the face later.[1]
-
Gloves: Pull cuffs over the lab coat sleeves to create a seal.[1]
C. Handling & Transfer (The "Reverse Pipette" Technique)
Why this matters: Standard air-displacement pipetting is inaccurate and dangerous with viscous fluids due to air bubble formation and "flicking."[1]
-
Use Wide-Bore Tips: Reduces back-pressure.[1]
-
Reverse Pipetting: Depress plunger past the first stop, aspirate, and dispense only to the first stop. Discard the remaining liquid.[1] This prevents the "blowout" step which often causes viscous droplets to aerosolize.[1]
-
Wall Dispensing: Always dispense against the wall of the receiving vessel to allow the fluid to sheet down, minimizing splashing.[1]
D. Doffing (The "Beaking" Method)[1]
-
Pinch and Peel: Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out.[1] Hold the peeled glove in the gloved hand.[1]
-
The Beak: Slide a finger under the wrist of the remaining glove (skin-to-inside contact).[1] Peel it off over the first glove, creating a sealed "beak" or packet.[1]
-
Disposal: Place immediately in solid chemical waste.
Emergency Response & Disposal
Emergency Workflow
Figure 2: Immediate response protocol.[1][4] Speed is critical for eye exposure due to the chemical's ability to adhere to corneal tissue.[1]
Disposal Protocols
-
Do NOT Flush: Despite being biodegradable, the high Chemical Oxygen Demand (COD) can disrupt local water treatment biology [3].[1]
-
Segregation: Collect in "Non-Halogenated Organic Solvents" waste streams.
-
Spills: Use vermiculite or sand.[1] Do not use combustible materials (sawdust) as the wicking action can lower the flash point effectively.[1]
References
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Eye and Face Protection eTool.[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7870, Hexylene glycol.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 2-methylpentane-2,4-diol.[1] Retrieved from [Link][1]
Sources
- 1. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2-Methyl-(R)-2,4-pentanediol | C6H14O2 | CID 5288845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. chemos.de [chemos.de]
- 6. Latex vs Nitrile Gloves: How to Choose [intcoglove.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
